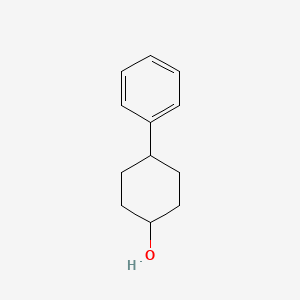

4-Phenylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17139. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVUSIMLVPJXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969470, DTXSID201311111 | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-46-7, 5769-13-1, 7335-12-8 | |

| Record name | 4-Phenylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Phenylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Phenylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-phenylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenylcyclohexanol chemical structure and properties

An In-depth Technical Guide to 4-Phenylcyclohexanol: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is an organic compound featuring a cyclohexane ring substituted with both a phenyl group and a hydroxyl group at the 4-position.[1] With the molecular formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol , this bifunctional molecule stands as a cornerstone intermediate in diverse fields of chemical science.[1][2] Its structure, which marries a hydrophobic phenyl group with a reactive, hydrophilic hydroxyl group, imparts a unique set of properties that make it a valuable precursor in pharmaceuticals, materials science, and the fragrance industry.[1] This guide offers a comprehensive exploration of its chemical architecture, physicochemical properties, reactivity, synthesis, and key applications, providing researchers and drug development professionals with a foundational understanding of its utility.

Part 1: Molecular Structure and Stereoisomerism

The IUPAC name for this compound is 4-phenylcyclohexan-1-ol.[2] It is registered under CAS Number 5437-46-7, which typically refers to the mixture of isomers, while the specific cis and trans isomers have their own identifiers (7335-12-8 for cis and 5769-13-1 for trans).[2][3][4][5] The core of its structure is the cyclohexane scaffold, which exists predominantly in a chair conformation to minimize angular and torsional strain. The critical aspect of its structure is the stereochemical relationship between the phenyl and hydroxyl substituents on the C1 and C4 carbons.

Cis and Trans Isomerism

This compound exists as two distinct geometric isomers: cis and trans.[6] This isomerism arises from the relative positions of the phenyl and hydroxyl groups with respect to the plane of the cyclohexane ring.

-

cis-4-Phenylcyclohexanol: Both the phenyl and hydroxyl groups are on the same side of the ring. In the most stable chair conformation, one substituent must occupy an axial position while the other is equatorial to minimize steric hindrance. Given the significant steric bulk of the phenyl group, it preferentially occupies the equatorial position, forcing the smaller hydroxyl group into the axial position.

-

trans-4-Phenylcyclohexanol: The phenyl and hydroxyl groups are on opposite sides of the ring. This arrangement allows both bulky substituents to occupy equatorial positions in the most stable chair conformation, resulting in a thermodynamically more stable molecule compared to the cis isomer.

The differentiation between these isomers is crucial as it dictates their physical properties and reactivity. This can be readily achieved using ¹H NMR spectroscopy, where the coupling constants of the proton at C1 (the carbon bearing the hydroxyl group) differ significantly depending on its axial or equatorial position, as dictated by the Karplus equation.[7]

Caption: Relationship between isomers and their relative thermodynamic stability.

Part 2: Physicochemical and Spectroscopic Profile

A compound's utility is defined by its physical properties and its spectral fingerprint. The data below has been aggregated from various chemical databases.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | [2][8][9] |

| Molecular Weight | 176.26 g/mol | [1][2] |

| Melting Point | 76-77 °C (cis) | [3] |

| Boiling Point | ~295.8 °C (760 Torr, calc.) | [3] |

| Density | ~1.051 g/cm³ (20 °C, calc.) | [3] |

| Solubility | Slightly soluble in water (2.5 g/L at 25 °C) | [3][10] |

| pKa | ~15.18 (Predicted) | [10] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton spectrum is highly informative. The proton on the carbon bearing the hydroxyl group (H-1) is a key diagnostic signal, typically appearing around 3.5 ppm.[7] In the more stable trans isomer, H-1 is axial and exhibits large axial-axial couplings to its neighbors. In the cis isomer, H-1 is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings. The aromatic protons of the phenyl group typically appear as a multiplet between 7.1-7.4 ppm, while the cyclohexane protons resonate upfield between 1.2-2.5 ppm.[2][11]

-

Infrared (IR) Spectroscopy : The IR spectrum prominently displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[8] C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring appear just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring are seen just above 3000 cm⁻¹. Aromatic C=C stretching absorptions are also visible in the 1450-1600 cm⁻¹ region.[8]

-

Mass Spectrometry : In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at m/z 176.[2][8] Common fragmentation patterns include the loss of a water molecule (M-18) to give a peak at m/z 158, and cleavage of the cyclohexane ring.[2]

Part 3: Synthesis and Chemical Reactivity

The chemical behavior of this compound is dominated by the reactivity of its hydroxyl group and the stability of its carbocyclic framework.

Key Chemical Reactions

The hydroxyl group is a versatile functional handle for subsequent synthetic transformations.

-

Oxidation to 4-Phenylcyclohexanone : The secondary alcohol can be readily oxidized to the corresponding ketone, 4-phenylcyclohexanone, a crucial intermediate for liquid crystals and pharmaceuticals.[12][13][14] This transformation is a cornerstone reaction, often employing reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or catalytic systems involving TEMPO. The rate of oxidation can be influenced by stereochemistry, with the axial hydroxyl group of the cis-isomer often reacting faster due to the relief of steric strain in the transition state.[15]

-

Esterification : In the presence of an acid catalyst, this compound reacts with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters.[16] This Fischer esterification process is a reversible reaction and is fundamental for creating derivatives with altered physical properties or for installing protecting groups.[17]

-

Etherification : Formation of an ether can be achieved via reactions like the Williamson ether synthesis, where the corresponding alkoxide (formed by deprotonating the alcohol with a strong base) acts as a nucleophile towards an alkyl halide.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a standard procedure for the reduction of 4-phenylcyclohexanone.

-

Materials : 4-phenylcyclohexanone, sodium borohydride (NaBH₄), methanol, deionized water, 1M hydrochloric acid (HCl), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).

-

Procedure :

-

Dissolve 4-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add sodium borohydride (1.1 eq) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Reduce the volume of methanol using a rotary evaporator.

-

Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, a mixture of cis and trans isomers, can be purified by column chromatography or recrystallization. The ratio of isomers depends on the reducing agent and reaction conditions.

-

Part 4: Applications in Research and Development

The unique structural features of this compound make it a versatile building block across several scientific domains.

-

Medicinal Chemistry : The phenylcyclohexane motif is a privileged scaffold in drug design. The replacement of phenyl groups with cyclohexyl groups can lead to compounds with similar or improved biological affinities and better physicochemical properties, such as increased three-dimensionality (fsp³ character), which is often correlated with higher success rates in clinical trials. [18]this compound serves as an intermediate in the synthesis of compounds with potential analgesic and neuroprotective activities. [1]Its derivatives are explored for their interactions with various biological targets. [1][13]* Materials Science : 4-substituted cyclohexanones, derived from the oxidation of the corresponding cyclohexanols, are critical intermediates for the synthesis of liquid-crystal materials. [14]The rigid and well-defined structure of the 4-phenylcyclohexyl core allows for the creation of molecules with specific anisotropic properties required for display technologies.

-

Fragrance and Flavor Industry : The pleasant odor of this compound makes it a useful component in the formulation of perfumes and flavorings. [1]* Chemical Research : Due to its well-defined structure and stereoisomers, it serves as an excellent model system for studying reaction mechanisms and stereoselectivity. [1]It is also used as a reference compound for calibrating analytical instruments like chromatographs and spectrometers. [1]

Part 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Classifications :

-

Harmful if swallowed (Acute Toxicity, Oral) [2] * Causes skin irritation [2][3] * Causes serious eye irritation [2][3] * May cause respiratory irritation [2]* Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound is a compound of significant academic and industrial interest. Its straightforward synthesis, well-defined stereochemistry, and the versatile reactivity of its hydroxyl group establish it as a valuable intermediate. For researchers in drug discovery and materials science, a thorough understanding of its properties and chemical behavior is essential for leveraging its full potential in the design and synthesis of novel, high-value molecules.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol, 4-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). THE ISOMERS OF 4-PHENYL- AND 4-CYCLOHEXYL-CYCLOHEXANOL. ACS Publications. Retrieved from [Link]

-

Reddit. (2016). WTF do coupling constants have to do with whether this cis or trans isomer is the major product?. r/chemhelp. Retrieved from [Link]

- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

BYJU'S. (n.d.). Esterification Reaction. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2016). Stacking with No Planarity?. ACS Publications. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. Retrieved from [Link]

-

ResearchGate. (2018). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. Buy this compound | 7335-12-8 [smolecule.com]

- 2. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]

- 4. cis-4-phenyl-cyclohexanol 97% | CAS: 7335-12-8 | AChemBlock [achemblock.com]

- 5. 5769-13-1 CAS MSDS (trans-4-phenylcyclohexan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reddit.com [reddit.com]

- 8. Cyclohexanol, 4-phenyl- [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound(5437-46-7) 1H NMR spectrum [chemicalbook.com]

- 12. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. byjus.com [byjus.com]

- 17. youtube.com [youtube.com]

- 18. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]

cis and trans isomers of 4-phenylcyclohexanol

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Phenylcyclohexanol

Authored by Gemini, Senior Application Scientist

This technical guide provides a comprehensive exploration of the stereoisomers of this compound, a critical molecular scaffold in synthetic and medicinal chemistry. We delve into the foundational principles of conformational analysis that dictate the distinct properties of the cis and trans isomers. This document details stereoselective synthetic strategies governed by kinetic and thermodynamic control, robust protocols for isomer separation, and definitive spectroscopic characterization techniques. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with a field-proven framework for the synthesis, purification, and identification of these important compounds.

Introduction: The Stereochemical Imperative of the this compound Core

The this compound framework is a prevalent structural motif in organic synthesis and serves as a valuable building block for a range of functional molecules, including active pharmaceutical ingredients.[1][2] The seemingly subtle difference in the spatial arrangement of the phenyl and hydroxyl substituents—termed cis (on the same side of the ring) and trans (on opposite sides)—gives rise to profound differences in physical, chemical, and biological properties. Understanding and controlling this stereochemistry is not merely an academic exercise; it is paramount for applications where molecular shape dictates function, such as in drug-receptor interactions.[3]

The behavior of these isomers is fundamentally governed by the conformational preferences of the cyclohexane ring, which predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] The orientation of the substituents in either axial or equatorial positions within this chair framework is the primary determinant of isomer stability and reactivity.

Conformational Analysis: A Tale of Two Chairs

The stability of a substituted cyclohexane is dictated by the energetic penalty associated with placing bulky substituents in the axial position, which leads to unfavorable 1,3-diaxial steric interactions. The phenyl group is significantly bulkier than the hydroxyl group, and its preference for the equatorial position dominates the conformational equilibrium.

-

Trans-4-Phenylcyclohexanol: The most stable conformation of the trans isomer places both the large phenyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, rendering the trans isomer the thermodynamic product—the most stable possible isomer.

-

Cis-4-Phenylcyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. To satisfy the strong preference of the bulky phenyl group for the equatorial position, the hydroxyl group is forced into the less stable axial position. This results in the cis isomer being thermodynamically less stable than the trans isomer.

Synthesis and Stereocontrol: Kinetic vs. Thermodynamic Pathways

The primary route to this compound is the reduction of 4-phenylcyclohexanone. The stereochemical outcome of this reduction is a classic example of kinetic versus thermodynamic control, where reaction conditions dictate the final product ratio.[5][6]

-

Kinetic Control: This pathway favors the product that is formed fastest. It typically involves low temperatures and sterically hindered reagents that are unable to equilibrate. For the reduction of 4-phenylcyclohexanone, using a bulky reducing agent like Lithium tri-sec-butylborohydride (L-Selectride) forces the hydride to attack the carbonyl from the less hindered equatorial face. This "axial attack" pushes the resulting hydroxyl group into the equatorial position, yielding the cis isomer as the major product.[7]

-

Thermodynamic Control: This pathway favors the most stable product and is achieved under conditions that allow the reaction to be reversible, enabling the product mixture to equilibrate. Reduction with sodium borohydride (NaBH₄) in a protic solvent, or using the Meerwein-Pondorff-Verley (MPV) reduction, allows for this equilibrium.[7] The system ultimately settles on the lowest energy state, favoring the formation of the more stable trans isomer.

An alternative synthesis involves the catalytic hydrogenation of 4-hydroxybiphenyl. The choice of catalyst is crucial for stereoselectivity; palladium-based catalysts tend to favor the trans isomer, while rhodium-based catalysts can be used to favor the cis product.[8]

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of cis-4-Phenylcyclohexanol

-

System Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cautiously quench the reaction by the slow, dropwise addition of 3 M NaOH (aq), followed by the slow addition of 30% H₂O₂ (aq), ensuring the temperature remains below 0 °C.

-

Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the cis-isomer as the major product.

Protocol 2: Thermodynamically Controlled Synthesis of trans-4-Phenylcyclohexanol

-

System Setup: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in methanol or isopropanol to a concentration of 0.5 M.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Slowly add 1 M HCl (aq) at 0 °C to quench the excess NaBH₄ until gas evolution ceases.

-

Workup: Remove the bulk of the alcohol solvent using a rotary evaporator. Add water and extract the mixture three times with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ (aq) and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: The crude product, enriched in the trans-isomer, can be purified by recrystallization from hexane or by flash column chromatography.

Isomer Separation and Purification

Due to their similar polarities and very close boiling points, separating the cis and trans isomers of this compound requires techniques that can exploit subtle differences in their shape and interaction with a stationary phase.

-

Flash Column Chromatography: This is the most common laboratory-scale method. The two isomers can be separated on a silica gel column. The trans isomer (diequatorial) is generally less polar and will elute first with a non-polar eluent system (e.g., ethyl acetate/hexane mixture). The cis isomer, with its more sterically accessible axial hydroxyl group, can interact more strongly with the polar silica surface and will elute later.

-

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations requiring high resolution, reversed-phase or normal-phase HPLC can be employed.[9][10] Columns with shape-selective stationary phases, such as those based on cholesterol, can be particularly effective for geometric isomers.[11]

-

Fractional Crystallization: If the crude product mixture is highly enriched in one isomer, fractional crystallization can be an effective purification method, exploiting the differences in the crystal lattice energies and solubilities of the two isomers.[12]

Definitive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans isomers of this compound. The key lies in the differing chemical environments and, crucially, the spin-spin coupling constants of the protons attached to C1 (the carbon with the OH group) and C4 (the carbon with the phenyl group).[13]

¹H NMR Spectroscopy:

-

Trans Isomer: In its stable diequatorial conformation, the proton at C1 is axial. It experiences large dihedral angles with its two adjacent axial protons. This results in a signal with large coupling constants (J_ax-ax ≈ 8-12 Hz) and a characteristic broad multiplet or triplet of triplets appearance at a relatively upfield (more shielded) chemical shift.

-

Cis Isomer: In its preferred conformation (equatorial phenyl, axial OH), the proton at C1 is equatorial. It has smaller coupling constants with its neighbors (J_eq-ax and J_eq-eq ≈ 2-5 Hz). This leads to a signal that is a narrow, less-resolved multiplet at a more downfield (deshielded) chemical shift compared to its trans counterpart.[13]

¹³C NMR Spectroscopy: The stereochemistry also influences the ¹³C chemical shifts. Due to the gamma-gauche effect, a carbon atom experiences shielding (moves to a lower ppm value) when it has a gauche interaction with a substituent three bonds away. In the cis isomer, the axial hydroxyl group causes shielding of the C3 and C5 carbons relative to the trans isomer where the hydroxyl is equatorial.

Comparative Spectroscopic Data

| Nucleus | Parameter | Cis-Isomer (eq-Ph, ax-OH) | Trans-Isomer (eq-Ph, eq-OH) | Rationale for Distinction |

| ¹H NMR | H-1 (CH-OH) | Higher δ (ppm), narrow multiplet | Lower δ (ppm), broad multiplet | Equatorial protons are deshielded relative to axial protons. |

| J-coupling (H-1) | Small J-values (2-5 Hz) | Large J-values (8-12 Hz) | Reflects eq-ax/eq-eq vs. ax-ax couplings in the chair form. | |

| ¹³C NMR | C-1 (CH-OH) | ~66-68 ppm | ~70-72 ppm | The axial -OH group in the cis isomer has a shielding effect. |

| C-3 / C-5 | Shielded (lower ppm) | Deshielded (higher ppm) | Gamma-gauche effect from the axial -OH group in the cis isomer. |

Note: Exact chemical shifts are solvent-dependent. The values provided are typical and for comparative purposes.

Applications in Drug Discovery and Materials Science

The rigid, well-defined three-dimensional structure of the this compound core makes it a valuable scaffold in medicinal chemistry. The specific orientation of the phenyl and hydroxyl groups is critical for binding to biological targets like enzymes and receptors, which are inherently chiral.

-

Bioisosteric Replacement: The cyclohexyl ring can serve as a bioisostere for a phenyl ring, offering improved metabolic stability or solubility profiles.

-

Scaffold for Novel Therapeutics: Derivatives of this compound are investigated for a variety of therapeutic areas. The defined stereochemistry allows for the precise positioning of pharmacophoric groups to optimize target engagement.[14][15]

-

Metabolic Studies: The this compound motif appears in the metabolites of certain drugs, making the synthesis of pure isomers essential for toxicology and metabolic pathway studies.[3]

Conclusion

The cis and trans isomers of this compound represent a classic case study in the principles of stereochemistry. Their distinct properties, arising from conformational preferences, are not only fundamentally interesting but also have significant practical implications. The ability to selectively synthesize, separate, and definitively characterize these isomers is a crucial skill for scientists in organic synthesis and drug development. By leveraging the principles of kinetic and thermodynamic control and applying powerful spectroscopic techniques like NMR, researchers can confidently control and verify the stereochemical integrity of their molecules, paving the way for the development of novel and effective chemical entities.

References

-

This compound | C12H16O | CID 79497 . PubChem, National Institutes of Health. [Link]

-

Synthesis of trans-4-phenylcyclohexanol . PrepChem.com. [Link]

-

Cyclohexanol, 4-phenyl- . NIST WebBook. [Link]

-

Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase . MDPI. [Link]

-

Thermodynamic and kinetic reaction control . Wikipedia. [Link]

-

Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control . The Chemical Educator. [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction . Jack Westin. [Link]

-

Thermodynamic vs Kinetic Control . Reddit. [Link]

-

Kinetic Versus Thermodynamic Control in Chemical Reactions . Scribd. [Link]

-

CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS . University of Wisconsin-River Falls. [Link]

-

Cyclohexanol, 2-phenyl-, (1R-trans)- . Organic Syntheses. [Link]

-

THE ISOMERS OF 4-PHENYL- AND 4-CYCLOHEXYL-CYCLOHEXANOL . The Journal of Organic Chemistry. [Link]

- Separation of cis and trans isomers.

-

compared using 13C nmr spectroscopy . [Link]

- Separation and purification of cis and trans isomers.

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set . ChemRxiv. [Link]

-

Conformational Analysis . University of California, Irvine. [Link]

-

Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands . Journal of the American Chemical Society. [Link]

-

Separation of cis/trans isomers . Chromatography Forum. [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph) . Open Access LMU. [Link]

-

Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS . National Institutes of Health. [Link]

-

Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation . MicroSolv. [Link]

-

13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

The four conformational isomers of cyclohexanol calculated at M06-2X/6-311++G(d,p) level . ResearchGate. [Link]

-

The role of hyperconjugation in the conformational analysis of methylcyclohexane and methylheterocyclohexanes . PubMed. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks . [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. benchchem.com [benchchem.com]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 8. benchchem.com [benchchem.com]

- 9. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 10. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]

- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

An In-depth Technical Guide to 4-Phenylcyclohexanol: Synthesis, Stereochemistry, and Applications

Introduction

4-Phenylcyclohexanol is a versatile bifunctional molecule featuring a cyclohexane ring substituted with a hydroxyl group and a phenyl group. Its unique structural characteristics, combining a hydrophilic alcohol and a hydrophobic aromatic moiety, make it a valuable building block in organic synthesis. The existence of cis and trans diastereomers, arising from the relative orientation of the two substituents on the cyclohexane ring, introduces a layer of stereochemical complexity that is of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, stereochemical analysis, and key applications of this compound, with a particular focus on methodologies relevant to researchers in drug discovery and development.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. It is crucial to distinguish between the properties of the individual diastereomers and the mixture.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| CAS Number (Mixture) | 5437-46-7 | [2] |

| CAS Number (cis) | 7335-12-8 | [1] |

| CAS Number (trans) | 5769-13-1 | [1] |

Synthesis of this compound

The most common and versatile route to this compound is the reduction of the corresponding ketone, 4-phenylcyclohexanone. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reaction, yielding different ratios of the cis and trans isomers. Another industrially relevant method involves the hydrogenation of p-phenylphenol.

Stereoselective Reduction of 4-Phenylcyclohexanone

The reduction of 4-phenylcyclohexanone presents a classic example of stereocontrol in cyclic systems. The approach of the hydride reagent to the carbonyl group can occur from either the axial or equatorial face, leading to the formation of the cis (axial alcohol) or trans (equatorial alcohol) isomer, respectively.

Caption: Stereochemical pathways in the reduction of 4-phenylcyclohexanone.

-

Kinetic Control (Small Hydride Reagents): Reagents like sodium borohydride (NaBH₄) are relatively small and preferentially attack from the less sterically hindered equatorial face. This leads to the formation of the trans isomer as the major product, where the hydroxyl group is in the more thermodynamically stable equatorial position.[3][4]

-

Steric Control (Bulky Hydride Reagents): Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), experience significant steric hindrance from the axial hydrogens on the cyclohexane ring. Consequently, they tend to attack from the more accessible axial face, resulting in the cis isomer (axial hydroxyl group) as the major product.[3]

This protocol is adapted from standard procedures for the reduction of substituted cyclohexanones.

-

Dissolution: In a round-bottom flask, dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous methanol or ethanol (10 mL per gram of ketone).

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (0.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the evolution of gas ceases.

-

Workup: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the desired product, with the trans isomer typically being the major component.

Hydrogenation of p-Phenylphenol

For large-scale synthesis, the catalytic hydrogenation of p-phenylphenol is a viable route. This method typically employs a palladium-on-carbon (Pd/C) catalyst and can be optimized to favor the formation of the trans isomer.

This protocol is based on general procedures for phenol hydrogenation.

-

Catalyst Slurry: In a high-pressure hydrogenation vessel, suspend p-phenylphenol (1.0 eq) and 5-10 wt% Pd/C catalyst in a suitable solvent such as n-heptane.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 5 bar). Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

-

Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The diastereomeric ratio can be determined by ¹H NMR, with the trans isomer generally favored under these conditions. Further purification can be achieved by chromatography or recrystallization.[5]

Separation and Purification of Diastereomers

The physical properties of the cis and trans isomers of this compound are sufficiently different to allow for their separation by standard laboratory techniques. Flash column chromatography is the most common method for achieving high purity of each isomer.

Caption: Workflow for the separation of this compound diastereomers.

Experimental Protocol: Separation by Flash Column Chromatography

-

Column Packing: Prepare a silica gel column using a wet-packing method with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Sample Loading: Dissolve the crude mixture of cis and trans isomers in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar cis isomer will typically elute first, followed by the more polar trans isomer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure isomers.

-

Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified diastereomers.

Spectroscopic Characterization: Differentiating cis and trans Isomers

¹H NMR spectroscopy is a powerful tool for unambiguously distinguishing between the cis and trans isomers of this compound. The key to this differentiation lies in the chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (H-1).

In the most stable chair conformation:

-

trans Isomer: The phenyl and hydroxyl groups are both in the equatorial position. The H-1 proton is therefore in the axial position. This axial proton experiences large dihedral angles (approaching 180°) with the adjacent axial protons, resulting in a larger coupling constant (J value, typically 10-13 Hz) and a more complex splitting pattern (often a triplet of triplets). The axial H-1 proton is also more shielded and appears at a lower chemical shift (further upfield).

-

cis Isomer: The phenyl group is equatorial, and the hydroxyl group is axial. The H-1 proton is in the equatorial position. It experiences smaller dihedral angles with the adjacent protons, leading to smaller coupling constants and a broader, less resolved multiplet. This equatorial proton is less shielded and appears at a higher chemical shift (further downfield).

| Proton | cis-4-Phenylcyclohexanol | trans-4-Phenylcyclohexanol | Key Distinguishing Feature |

| H-1 (CH-OH) | Higher δ (downfield), broad multiplet | Lower δ (upfield), larger coupling constants | The chemical shift and splitting pattern of the H-1 proton are diagnostic for the stereochemistry. |

| Phenyl Protons | ~7.2-7.4 ppm | ~7.2-7.4 ppm | Generally similar for both isomers. |

| Cyclohexyl Protons | Broad multiplets | Broad multiplets | Overlapping and complex, less diagnostic than H-1. |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable pharmacophore in medicinal chemistry. The rigid cyclohexane ring serves as a non-planar scaffold to orient the phenyl and hydroxyl groups in specific three-dimensional arrangements, which can be critical for binding to biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, or as a site for further chemical modification.

While often used as an intermediate, the this compound moiety can be found in more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their potential neuroprotective and analgesic properties.[6] Its role as a building block allows for the systematic exploration of structure-activity relationships by modifying the phenyl ring, the hydroxyl group, or the cyclohexane core.

Conclusion

This compound is a fundamentally important molecule with rich stereochemistry that provides a valuable platform for both academic research and industrial applications. A thorough understanding of its synthesis, the factors controlling its stereochemical outcome, and the analytical methods for its characterization are essential for researchers and scientists. The ability to selectively synthesize and separate the cis and trans isomers opens up avenues for the development of novel pharmaceuticals and advanced materials where precise three-dimensional structure is paramount.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79497, this compound. Retrieved from [Link].

- Novak, M., Gung, B. W., Hershberger, J. W., Taylor, R. T., Emenike, B., Chakraborty, M., ... & Daka, P. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.

- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.

- Wollenburg, M., Heusler, A., Bergander, K., & Glorius, F. (2020). trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.

-

NIST (n.d.). Cyclohexanol, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol, 4-phenyl- [webbook.nist.gov]

- 3. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 4. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 7335-12-8 [smolecule.com]

Physical and chemical properties of 4-phenylcyclohexanol

An In-depth Technical Guide to 4-Phenylcyclohexanol

Abstract

This compound is a versatile bifunctional organic compound featuring a cyclohexane scaffold substituted with both a hydroxyl and a phenyl group. This unique combination of a hydrophilic alcohol and a hydrophobic aromatic moiety imparts a range of physical and chemical properties that make it a valuable intermediate in diverse scientific fields. Its significance is particularly pronounced in pharmaceutical synthesis, materials science, and the fragrance industry. The existence of distinct cis and trans stereoisomers, each with unique conformational and energetic profiles, adds a layer of complexity and utility, allowing for stereospecific applications. This guide provides a comprehensive exploration of the molecular structure, stereoisomerism, physical characteristics, spectroscopic profile, and chemical reactivity of this compound. Furthermore, it details common synthetic routes and key experimental protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Structure and Stereoisomerism

This compound, with the molecular formula C₁₂H₁₆O, consists of a cyclohexane ring where a hydrogen atom at C-1 is replaced by a hydroxyl (-OH) group and a hydrogen atom at C-4 is replaced by a phenyl (-C₆H₅) group.[1][2] The molecule's true structural and chemical nature is defined by its stereoisomerism.

The tetrahedral geometry of the carbon atoms in the cyclohexane ring allows it to adopt several non-planar conformations, with the chair conformation being the most stable. In this conformation, the substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative orientation of the hydroxyl and phenyl groups gives rise to two diastereomers: cis-4-phenylcyclohexanol and trans-4-phenylcyclohexanol.

-

trans-4-Phenylcyclohexanol : The thermodynamically more stable isomer. In its most stable chair conformation, both the bulky phenyl group and the hydroxyl group occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would occur if either group were in an axial position.

-

cis-4-Phenylcyclohexanol : In its most stable chair conformation, one substituent is in an axial position while the other is equatorial. Due to the significant steric bulk of the phenyl group, it preferentially occupies the equatorial position, forcing the smaller hydroxyl group into the axial position to minimize overall steric hindrance.

The energetic difference between these isomers directly influences their physical properties and can be exploited to control the stereochemical outcomes of reactions.

Caption: Chair conformations of cis and trans-4-phenylcyclohexanol.

Physical Properties

The physical properties of this compound are significantly influenced by its stereochemistry. The greater symmetry and more efficient crystal lattice packing of the trans isomer result in a substantially higher melting point compared to the cis isomer. The boiling points, however, are quite similar. The compound is sparingly soluble in water due to the large hydrophobic phenyl and cyclohexyl moieties, but it is soluble in many organic solvents.[3][4]

| Property | Value (Mixture / Unspecified) | Value (cis Isomer) | Value (trans Isomer) | Reference(s) |

| Molecular Formula | C₁₂H₁₆O | C₁₂H₁₆O | C₁₂H₁₆O | [1][2][5] |

| Molecular Weight | 176.26 g/mol | 176.26 g/mol | 176.26 g/mol | [1][2][5] |

| CAS Number | 5437-46-7 | 7335-12-8 | 5769-13-1 | [1][2][3][5] |

| Appearance | White to off-white solid | - | White solid | [6] |

| Melting Point | 116-118 °C | 76-77 °C | 119-120 °C | [3][5][6] |

| Boiling Point | 295.8 °C (at 760 mmHg) | 295.8 °C (at 760 mmHg) | 295.8 °C (at 760 mmHg) | [3][5] |

| Density | ~1.051 g/cm³ | ~1.051 g/cm³ | ~1.051 g/cm³ | [3][5][6] |

| Solubility in Water | Slightly soluble (2.5 g/L at 25 °C) | Slightly soluble | - | [3][4] |

| pKa | ~15.18 (Predicted) | - | - | [4][6] |

| LogP | 2.6 - 2.7 | - | 2.705 | [2][5] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and differentiation of this compound isomers.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides key structural information. Protons on the phenyl group typically appear as a multiplet between δ 7.1-7.4 ppm. The carbinol proton (H-1, attached to the carbon bearing the -OH group) is a critical diagnostic signal. In the trans isomer, this proton is axial and exhibits large axial-axial couplings to its neighbors, resulting in a broad multiplet. In the cis isomer, this proton is equatorial and has smaller equatorial-axial couplings, leading to a narrower signal. The hydroxyl proton (-OH) appears as a broad singlet, the chemical shift of which is concentration-dependent.[2][7]

-

¹³C NMR Spectroscopy : The spectrum will show distinct signals for the aromatic carbons (typically δ 125-150 ppm), the carbinol carbon (C-1, ~δ 70 ppm), and the other aliphatic carbons of the cyclohexane ring (δ 25-45 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. A C-O stretching band is also present around 1050-1100 cm⁻¹.[8]

-

Mass Spectrometry : The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 176. Common fragmentation pathways include the loss of water (M-18) to give a peak at m/z = 158, and cleavage of the cyclohexane ring.[2]

| Spectroscopy | Characteristic Feature | Approximate Position |

| ¹H NMR | Phenyl Protons (C₆H₅) | δ 7.1 - 7.4 ppm (multiplet) |

| Carbinol Proton (CH-OH) | δ 3.5 - 4.0 ppm (broad for trans, narrow for cis) | |

| Cyclohexane Protons (CH₂) | δ 1.2 - 2.5 ppm (multiplets) | |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (strong, broad) |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |

| C-O Stretch | 1050 - 1100 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 176 |

| Loss of Water [M-H₂O]⁺ | m/z = 158 |

Chemical Reactivity and Key Reactions

This compound undergoes reactions typical of secondary alcohols and substituted benzenes. The hydroxyl group is the primary site of reactivity.

-

Oxidation to 4-Phenylcyclohexanone : The secondary alcohol can be readily oxidized to the corresponding ketone, 4-phenylcyclohexanone. The choice of oxidant is crucial to avoid over-oxidation or side reactions. Milder reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation are often preferred for high-yield conversions.[1]

-

Esterification : In the presence of an acid catalyst, this compound reacts with carboxylic acids in a Fischer esterification to form the corresponding ester.[1][9] The reaction is an equilibrium, often driven to completion by removing the water formed. Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides provides a more direct route to the ester.

-

Dehydration : Treatment with a strong acid (e.g., H₂SO₄ or H₃PO₄) and heat causes the elimination of a water molecule to yield 4-phenylcyclohexene.[1]

Caption: Core chemical reactions of this compound.

Synthesis of this compound

The most direct and widely used method for synthesizing this compound is the reduction of its corresponding ketone, 4-phenylcyclohexanone.

-

Reduction of 4-Phenylcyclohexanone : This reduction can be achieved using various hydride reagents.

-

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol. It preferentially attacks the carbonyl group from the less sterically hindered face, leading to a mixture of cis and trans isomers, often with the more stable trans product predominating.

-

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF. It also yields a mixture of isomers.[1]

-

-

Catalytic Hydrogenation : An alternative route involves the high-pressure catalytic hydrogenation of 4-phenylphenol over a metal catalyst such as Raney nickel.[10] This method reduces the aromatic ring to a cyclohexane ring.

Caption: General workflow for synthesis via ketone reduction.

Experimental Protocol: Synthesis by NaBH₄ Reduction

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-phenylcyclohexanone.

Self-Validating System & Trustworthiness: This protocol incorporates a clear workup and purification step. The final product's identity and purity are validated by measuring its melting point and comparing it to the literature values for the cis/trans mixture or separated isomers, providing a self-validating loop.

Materials and Reagents:

-

4-Phenylcyclohexanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether (or Ethyl Acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M HCl, for quenching)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-phenylcyclohexanone in 50 mL of methanol. Cool the flask in an ice-water bath to 0-5 °C.

-

Reduction: While stirring, slowly and portion-wise add 1.2 g of sodium borohydride to the solution over 15-20 minutes. Causality: Adding NaBH₄ slowly is critical to control the exothermic reaction and the evolution of hydrogen gas, preventing a dangerous pressure buildup and ensuring a controlled reduction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of 1M HCl to neutralize the excess NaBH₄ and the borate esters formed. Continue stirring for 10 minutes.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with 3 x 30 mL portions of diethyl ether.

-

Washing & Drying: Combine the organic layers and wash them with 30 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the diethyl ether via rotary evaporation to yield the crude this compound as a white solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate to isolate the isomers or obtain a purified mixture.

Applications and Significance

The utility of this compound stems from its role as a versatile synthetic intermediate.

-

Pharmaceuticals : It is a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, trans-4-phenylcyclohexanol is an intermediate in the synthesis of Atovaquone derivatives.[11] Studies have also explored its potential analgesic and neuroprotective properties.[1]

-

Fragrance Industry : Its characteristic pleasant odor makes it a component in some perfumes and flavorings.[1]

-

Materials Science : The rigid cyclohexane core and the phenyl group make it a candidate for the synthesis of liquid crystals and specialty polymers.

-

Research and Development : As a well-characterized molecule, it serves as a standard reference compound for calibrating analytical instruments and as a model substrate in methodological studies of alcohol reactivity.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

Handling Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a compound of significant academic and industrial interest. Its well-defined stereochemistry, predictable reactivity, and accessibility make it an ideal model system for studying reaction mechanisms and a valuable building block for targeted synthesis. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in drug discovery, materials science, and beyond.

References

-

This compound | 7335-12-8 - Smolecule. Link

-

trans-4-phenylcyclohexan-1-ol 5769-13-1 - Guidechem. Link

-

cis-4-Phenylcyclohexanol [CAS# 7335-12-8] - chemBlink. Link

-

4-Phenyl-cyclohexanol | 5437-46-7 - Biosynth. Link

-

This compound 5437-46-7 wiki - Guidechem. Link

-

Synthesis of trans-4-phenylcyclohexanol - PrepChem.com. Link

-

This compound | C12H16O | CID 79497 - PubChem, NIH. Link

-

trans-4-phenylcyclohexan-1-ol | 5769-13-1 - ChemicalBook. Link

-

This compound | 5437-46-7 - ChemicalBook. Link

-

This compound(5437-46-7) 1H NMR spectrum - ChemicalBook. Link

-

Cyclohexanol, 4-phenyl- - NIST WebBook. Link

-

4-Phenylcyclohexanone - SAFETY DATA SHEET. Link

-

SAFETY DATA SHEET - Fisher Scientific. Link

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Link

Sources

- 1. Buy this compound | 7335-12-8 [smolecule.com]

- 2. This compound | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 7335-12-8, cis-4-Phenylcyclohexanol, cis-4-Phenyl-1-cyclohexanol - chemBlink [chemblink.com]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 5437-46-7 [chemicalbook.com]

- 7. This compound(5437-46-7) 1H NMR spectrum [chemicalbook.com]

- 8. Cyclohexanol, 4-phenyl- [webbook.nist.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. trans-4-phenylcyclohexan-1-ol | 5769-13-1 [chemicalbook.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Conformational Analysis of 4-Phenylcyclohexanol Stereoisomers

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of cis- and trans-4-phenylcyclohexanol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the stereochemical principles governing the stability of these diastereomers. We will explore the intricate balance of steric and electronic factors that dictate the preferred three-dimensional structures. This guide integrates theoretical principles with practical, field-proven methodologies, including nuclear magnetic resonance (NMR) spectroscopy and computational chemistry, to provide a robust framework for the characterization of substituted cyclohexanols. Detailed experimental and computational protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Conformation in Molecular Function

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule—its conformation—is intrinsically linked to its biological activity and physical properties. Cyclohexane rings are ubiquitous scaffolds in pharmaceuticals and other functional molecules, and their non-planar "chair" conformations introduce a layer of structural complexity that must be thoroughly understood. Substituents on a cyclohexane ring can adopt either axial or equatorial positions, and the equilibrium between these states is governed by a delicate interplay of steric forces.[1][2]

For 1,4-disubstituted cyclohexanes like 4-phenylcyclohexanol, two diastereomers exist: cis and trans. The relative orientation of the phenyl and hydroxyl groups fundamentally alters the conformational landscape of each isomer, leading to distinct energetic preferences and, consequently, different physical and chemical behaviors. This guide will systematically dissect the conformational preferences of each stereoisomer, providing both the theoretical foundation and the practical tools for their analysis.

Foundational Principles: Chair Conformations and A-Values

The cyclohexane ring predominantly adopts a puckered chair conformation to minimize angle and torsional strain. In this conformation, the substituent positions are not equivalent; they are classified as either axial (parallel to the principal axis of the ring) or equatorial (pointing away from the ring's equator).[3] Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice-versa.

For a monosubstituted cyclohexane, the two chair conformers are not energetically equivalent. The conformer with the substituent in the more spacious equatorial position is generally more stable. This is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.[4]

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations.[5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

Data Presentation: A-Values of Phenyl and Hydroxyl Groups

The conformational analysis of this compound is primarily dictated by the relative steric demands of the phenyl and hydroxyl groups.

| Substituent | A-Value (kcal/mol) | Key Considerations |

| Phenyl (-C₆H₅) | ~3.0 | The phenyl group is considered a bulky substituent due to its planar structure and associated hydrogens, leading to significant 1,3-diaxial interactions when in an axial position.[2] |

| Hydroxyl (-OH) | 0.6 - 1.0 | The A-value of the hydroxyl group is notably solvent-dependent. In non-hydrogen-bonding solvents, it is smaller (~0.6 kcal/mol), while in hydrogen-bonding solvents, its effective steric bulk increases due to solvation, raising the A-value to ~1.0 kcal/mol.[1] The oxygen can also rotate its hydrogen away from the ring, mitigating some steric strain.[6] |

As indicated in the table, the phenyl group has a significantly larger A-value than the hydroxyl group, establishing it as the dominant steric director in the conformational equilibrium of this compound stereoisomers.

Conformational Analysis of trans-4-Phenylcyclohexanol

In the trans isomer, the phenyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This arrangement allows for two possible chair conformations:

-

Diequatorial (e,e): Both the phenyl and hydroxyl groups occupy equatorial positions.

-

Diaxial (a,a): Both substituents are in axial positions.

The diequatorial conformer is overwhelmingly favored due to the absence of significant 1,3-diaxial interactions for both bulky groups.[7] Conversely, the diaxial conformer is highly unstable due to the severe steric strain from both the axial phenyl and axial hydroxyl groups interacting with the axial hydrogens. The large A-value of the phenyl group, in particular, makes the diaxial conformation energetically prohibitive.

Therefore, trans-4-phenylcyclohexanol exists almost exclusively in the diequatorial conformation. This conformational locking is a key feature that can be verified experimentally.

Logical Relationship: trans-4-Phenylcyclohexanol Conformational Equilibrium

Caption: Conformational equilibrium of trans-4-phenylcyclohexanol.

Conformational Analysis of cis-4-Phenylcyclohexanol

For the cis isomer, the phenyl and hydroxyl groups are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial while the other is equatorial. The two possible chair conformations resulting from a ring flip are therefore:

-

Axial Phenyl, Equatorial Hydroxyl (a,e)

-

Equatorial Phenyl, Axial Hydroxyl (e,a)

To determine the more stable conformer, we compare the A-values of the two substituents. Since the A-value of the phenyl group (~3.0 kcal/mol) is significantly greater than that of the hydroxyl group (~0.6-1.0 kcal/mol), the conformation that places the bulkier phenyl group in the equatorial position will be strongly favored.[2][8]

Therefore, the preferred conformation for cis-4-phenylcyclohexanol is the one with an equatorial phenyl group and an axial hydroxyl group. The energy difference between these two conformers is approximately the difference in their A-values (3.0 - 1.0 = ~2.0 kcal/mol).

Logical Relationship: cis-4-Phenylcyclohexanol Conformational Equilibrium

Caption: Conformational equilibrium of cis-4-phenylcyclohexanol.

Experimental Verification: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the conformation of cyclohexane derivatives. The key lies in the analysis of the signal for the proton attached to the same carbon as the hydroxyl group (the H1 proton, or methine proton). The multiplicity and, more importantly, the coupling constants (J-values) of this proton's signal reveal its orientation (axial or equatorial) and, by extension, the conformation of the ring.[3]

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3]

-

Axial-Axial (ax-ax) coupling: Dihedral angle of ~180°, results in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (ax-eq) coupling: Dihedral angle of ~60°, results in a small coupling constant (typically 2-5 Hz).

-

Equatorial-Equatorial (eq-eq) coupling: Dihedral angle of ~60°, also results in a small coupling constant (typically 2-5 Hz).

Predicted ¹H NMR Signatures:

-

trans-4-Phenylcyclohexanol: In its dominant diequatorial conformation, the H1 proton is axial. It is coupled to two adjacent axial protons and two adjacent equatorial protons. This will result in a complex multiplet, often appearing as a triplet of triplets, characterized by at least one large axial-axial coupling constant (~8-13 Hz).[1]

-

cis-4-Phenylcyclohexanol: In its preferred conformation (equatorial phenyl, axial hydroxyl), the H1 proton is equatorial. It is coupled to two adjacent axial protons and two adjacent equatorial protons. All of these couplings will be small (axial-equatorial and equatorial-equatorial), resulting in a broad, poorly resolved multiplet with no large coupling constants (all J < 5 Hz).[1]

Data Presentation: Expected H1 Proton Coupling Constants

| Isomer | Preferred Conformation | H1 Position | Expected H1 Couplings | Predicted Signal Appearance |

| trans | Phenyl(eq), OH(eq) | Axial | Two ax-ax (~8-13 Hz), Two ax-eq (~2-5 Hz) | Multiplet with large J-values |

| cis | Phenyl(eq), OH(ax) | Equatorial | Two eq-ax (~2-5 Hz), Two eq-eq (~2-5 Hz) | Broad multiplet with small J-values |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified cis or trans-4-phenylcyclohexanol isomer.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

-

Shim the instrument to obtain a narrow and symmetrical solvent peak, ensuring high resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

Data Analysis:

-

Process the FID using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Identify the multiplet corresponding to the H1 proton (typically in the range of 3.5-4.0 ppm).

-

Carefully measure the coupling constants (J-values) for this multiplet.

-

Compare the measured J-values to the expected values in the table above to confirm the stereochemical assignment.

-

Computational Chemistry: In Silico Validation

Computational Workflow: DFT Energy Calculations

Caption: A typical workflow for DFT-based conformational analysis.

Protocol for DFT Calculations:

-

Structure Building: Generate 3D structures for all relevant conformers: trans (e,e and a,a) and cis (e,a and a,e).

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[9]

-

Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and thermal corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher-level functional that accounts for dispersion, such as M06-2X, and a larger basis set, like def2-TZVP.[10][11] Incorporating a continuum solvent model (e.g., PCM for chloroform) is recommended to better simulate experimental conditions.

-